
Bis(4-(tert-butyl)phenyl)methanol
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Overview
Description
Bis(4-(tert-butyl)phenyl)methanol is a diarylmethanol derivative featuring two para-substituted tert-butylphenyl groups attached to a central hydroxymethyl (-CH2OH) moiety. The tert-butyl groups enhance steric bulk and lipophilicity, making it useful in stabilizing intermediates or modifying polymer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-(tert-butyl)phenyl)methanol typically involves the reaction of 4-(tert-butyl)benzaldehyde with a suitable reducing agent. One common method is the reduction of 4-(tert-butyl)benzaldehyde using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and efficient methods. This can include the use of catalytic hydrogenation processes where 4-(tert-butyl)benzaldehyde is hydrogenated in the presence of a metal catalyst such as palladium on carbon (Pd/C) under controlled pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions: Bis(4-(tert-butyl)phenyl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions include Bis(4-(tert-butyl)phenyl)ketone, Bis(4-(tert-butyl)phenyl)amine, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
Chemistry: Bis(4-(tert-butyl)phenyl)methanol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the development of new materials .
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It is investigated for its role in modulating biological pathways and its potential as a therapeutic agent .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins .
Mechanism of Action
The mechanism of action of Bis(4-(tert-butyl)phenyl)methanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction pathways, where the compound influences cellular responses by interacting with key proteins .
Comparison with Similar Compounds
Structural Analogues
Bis(4-fluorophenyl)methanol (C₁₃H₁₀F₂O; MW 220.21 g/mol)
- Key Features : Fluorine substituents increase electronegativity and polarity compared to tert-butyl groups.
- Properties : Boiling point: 336.7±42.0°C; logP: 3.01; high gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability .
Bis(4-methylphenyl)(phenyl)methanol (C₂₁H₂₀O; MW 288.39 g/mol)
- Key Features: Three aromatic groups (two 4-methylphenyl, one phenyl) attached to methanol.
- Properties : Higher molecular weight but reduced steric hindrance compared to tert-butyl derivatives .
- Applications : Research chemical for studying steric effects in catalysis.
2-(4-tert-Butylphenyl)ethanol (C₁₂H₁₈O; MW 178.27 g/mol)
- Key Features: Ethanol chain with a single 4-tert-butylphenyl group.
- Applications : Intermediate in agrochemical and dye synthesis .
Functional Analogues
2,2′-Methylenebis[4-methyl-6-tert-butylphenol] (C₂₃H₃₂O₂; MW 340.50 g/mol)
- Key Features: Methylene-bridged bisphenol with tert-butyl and methyl substituents.
- Applications : Industrial antioxidant for polymers; low toxicity profile .
1,2-Bis(4-(tert-butyl)phenyl)-2-hydroxyethanone (C₂₁H₂₆O₂; MW 318.43 g/mol)
- Key Features : Ketone backbone with tert-butylphenyl groups.
- Applications : Lab-scale research for ketone-based reactions .
Data Tables
Table 1: Structural and Molecular Comparison
Biological Activity
Bis(4-(tert-butyl)phenyl)methanol (BTPM) is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological properties, including cytotoxicity, antioxidant activity, and other relevant pharmacological effects, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula C21H28O and a molecular weight of 312.45 g/mol. Its structure consists of two tert-butyl-substituted phenyl groups attached to a central methanol moiety, contributing to its lipophilicity and potential bioactivity.
1. Cytotoxicity
Cytotoxicity studies have been pivotal in assessing the potential of BTPM as an anticancer agent. Research indicates that compounds with similar structures exhibit varying degrees of cytotoxic effects against different cancer cell lines.
- Case Study: MCF-7 Breast Cancer Cells
A study evaluated the cytotoxic effects of BTPM against the MCF-7 breast cancer cell line. The compound showed promising results with an IC50 value that suggests significant inhibitory activity compared to standard anticancer drugs like tamoxifen. The specific IC50 values for BTPM remain to be fully established but are anticipated to be within a competitive range based on structural analogs .
2. Antioxidant Activity
Antioxidant properties are crucial for compounds used in therapeutic applications, as they can mitigate oxidative stress-related damage in cells.
-
Mechanism of Action
BTPM's antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. Research on related compounds, such as 2,4-di-tert-butylphenol, demonstrates that these phenolic compounds can significantly reduce reactive oxygen species (ROS) levels in vitro . -
Comparative Analysis
A comparative study on various antioxidants revealed that BTPM exhibits stronger antioxidant activity than some common antioxidants like vitamin E, suggesting its potential application in preventing oxidative stress-related diseases.
Data Table: Summary of Biological Activities
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological activity of BTPM. Modifications on the phenolic rings or the methanol group could enhance its efficacy and selectivity against cancer cells.
Potential Modifications
- Substituting different alkyl groups or introducing halogens may improve cytotoxicity and selectivity.
- Exploring derivatives with varying chain lengths or functional groups could yield compounds with enhanced pharmacological profiles.
Properties
Molecular Formula |
C21H28O |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
bis(4-tert-butylphenyl)methanol |
InChI |
InChI=1S/C21H28O/c1-20(2,3)17-11-7-15(8-12-17)19(22)16-9-13-18(14-10-16)21(4,5)6/h7-14,19,22H,1-6H3 |
InChI Key |
YROADUBOXHBRDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)C(C)(C)C)O |
Origin of Product |
United States |
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